molecular formula C12H19ClN4 B1488757 6-chloro-N,2-dimethyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine CAS No. 1466136-31-1

6-chloro-N,2-dimethyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine

Cat. No. B1488757
CAS RN: 1466136-31-1
M. Wt: 254.76 g/mol
InChI Key: SIVPMYZSFQNAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N,2-dimethyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C12H19ClN4 and a molecular weight of 254.76 . It is used for research purposes and is not intended for human use .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8ClN3/c1-4-9-5(7)3-6(8-2)10-4/h3H,1-2H3, (H,8,9,10) . This code provides a specific representation of the molecule’s structure, including the positions of the chlorine, nitrogen, and other atoms in the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 254.76 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data would typically be determined experimentally or predicted using specialized software.

Scientific Research Applications

Synthesis and Characterization

  • A study on the synthesis and characterization of stable betainic pyrimidinaminides explored the formation of 6-amino substituted (5-chloropyrimidine-2,4-diyl)bis(hetarenium) salts or 5-chloro-2,6-bis-(pyridinio)-pyrimidin-4-aminides through nucleophilic substitution. This research highlights the influence of substitution patterns and reaction conditions on the stabilization of these compounds (Schmidt, 2002).

Biological Activities

  • The antifungal effects of certain 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound were investigated against fungi like Aspergillus terreus and Aspergillus niger. The study concluded these derivatives have potential as antifungal agents, highlighting their biological activity and potential applications in developing new antifungal treatments (Jafar et al., 2017).

Antimicrobial and Insecticidal Potentials

  • Research on the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential revealed that these compounds exhibit significant activity against Pseudococcidae insects and selected microorganisms. This study showcases the application of pyrimidine derivatives in addressing agricultural pests and microbial infections (Deohate & Palaspagar, 2020).

Antiangiogenic Applications

  • A silico study on pyrimidine derivatives as promising candidates for potent antiangiogenic explores the effect of synthetic compounds derived from 4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine as antiangiogenic. Theoretical calculations showed significant results, suggesting compound 1 as a powerful antiangiogenic agent due to its theoretical results for binding energy (Jafar & Hussein, 2021).

Chemical Transformations and Potential Applications

  • The synthesis of some new Pyrimidine-Azitidinone analogues and their antioxidant, in vitro antimicrobial, and antitubercular activities were investigated, revealing the potential of these compounds in the development of treatments for bacterial, fungal infections, and tuberculosis. This illustrates the versatility of pyrimidine derivatives in medicinal chemistry (Chandrashekaraiah et al., 2014).

Mechanism of Action

The compound has a Log Po/w (iLOGP) value of 1.85, indicating its lipophilicity . Lipophilicity is an important factor influencing a drug’s absorption, distribution, metabolism, and excretion (ADME) properties. A compound with a high lipophilicity may have good absorption and can cross cell membranes easily, but it may also have a high volume of distribution and a long half-life, which could lead to toxicity due to accumulation in the body.

The compound also has a water solubility of 0.658 mg/ml , which can affect its bioavailability and distribution in the body. Water-soluble drugs can be directly absorbed into the bloodstream and distributed to the body, while drugs with low water solubility may need to be metabolized first before they can be absorbed.

properties

IUPAC Name

6-chloro-N,2-dimethyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN4/c1-9-14-11(13)8-12(15-9)17(3)10-4-6-16(2)7-5-10/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVPMYZSFQNAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N(C)C2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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